4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole is a substituted benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds consisting of a benzene ring fused to an imidazole ring. They are important pharmacophores found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities [].
4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole is a chemical compound with the International Union of Pure and Applied Chemistry name 4-bromo-6-methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole. It is identified by the Chemical Abstracts Service number 1980045-57-5. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in pharmaceuticals and agrochemicals.
4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole belongs to the class of heterocyclic compounds, specifically those containing nitrogen in a fused ring system. Its structure includes a bromine atom, a methoxy group, and a trifluoromethyl group, which contribute to its unique chemical properties.
The synthesis of 4-bromo-6-methoxy-2-(trifluoromethyl)benzimidazole can be achieved through several methods, typically involving the reaction of appropriate starting materials under controlled conditions.
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly employed to monitor the progress of the reaction and confirm product formation.
The molecular structure of 4-bromo-6-methoxy-2-(trifluoromethyl)benzimidazole features:
The InChI key for this compound is GFIFBCBYQZYPRU-UHFFFAOYSA-N, which aids in its identification in chemical databases. The structural formula can be represented as follows:
4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole can participate in various chemical reactions due to its functional groups:
Reaction conditions such as temperature, solvent, and catalysts significantly influence the outcomes. For instance, reactions involving nucleophiles may require polar aprotic solvents to stabilize intermediates.
The mechanism of action for 4-bromo-6-methoxy-2-(trifluoromethyl)benzimidazole is primarily studied in biological contexts where it exhibits pharmacological properties:
Hazard statements include warnings for acute toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .
4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole has potential applications in:
Regioselectivity is paramount in constructing asymmetrically substituted benzimidazoles like 4-bromo-6-methoxy-2-(trifluoromethyl)benzimidazole. The ortho-phenylenediamine precursor's substitution pattern dictates the orientation of subsequent functionalizations. When 4-methoxy-ortho-phenylenediamine is used, the electron-donating methoxy group at the 4-position deactivates that ring position toward electrophilic attack, facilitating preferential bromination at the 5-position (equivalent to the 6-position in the final benzimidazole after cyclization) [2] [7]. This inherent electronic bias avoids the formation of undesirable regioisomers such as 5-bromo-7-methoxy derivatives. Alternatively, halogen-directed ortho-lithiation enables precise bromine placement. For example, protected 6-methoxybenzimidazole-2-carboxylates undergo directed ortho-metalation with n-butyllithium at the 5-position, followed by quenching with bromine sources (e.g., Br₂, NBS) to install the bromine atom adjacent to the methoxy group [5] [9]. The methoxy group’s position must be carefully controlled early in the synthesis, as its strong +M effect complicates late-stage electrophilic substitutions on the benzimidazole core.
Table 1: Regioselectivity Control in Benzimidazole Ring Functionalization
Precursor Substituents | Functionalization Method | Observed Regioselectivity | Key Advantage |
---|---|---|---|
4-Methoxy-OPD | Electrophilic Bromination | >95% Bromination at C5 (equiv. to C6 in benzimidazole) | Avoids protecting group steps |
6-Methoxy-2-CO₂Et benzimidazole | Directed ortho-lithiation/Br₂ | Exclusive C5 bromination | Enables late-stage bromination |
Unsubstituted benzimidazole | Sequential Pd-catalyzed C-H activation | Moderate selectivity for C5/C6 | Requires optimized ligands |
The introduction of the trifluoromethyl group presents significant synthetic challenges due to its steric bulk and electron-withdrawing nature. Two principal catalytic strategies dominate:
Methoxy group incorporation is typically achieved early via two approaches:
Table 2: Catalytic Systems for CF₃ and OCH₃ Group Installation
Target Group | Catalyst System | Reagent | Substrate | Yield Range | Key Limitation |
---|---|---|---|---|---|
CF₃ (C2) | CuI/1,10-phenanthroline | TMSCF₃ | 2-Bromo-5-methoxy-N-Boc-phenylamine | 65-82% | Requires halogenated precursor |
CF₃ (C2) | Pd(OAc)₂/XPhos | Umemoto’s reagent | 6-Methoxybenzimidazole | 45-60% | Competing N-alkylation |
OCH₃ (C6) | K₂CO₃/Aliquat 336 | Dimethyl carbonate | 6-Hydroxy-2-(trifluoromethyl)benzimidazole | >90% | High temperature (150°C) |
Bromination and cyclization are interdependent critical steps influencing overall yield and purity. Three optimized pathways have emerged:
Critical parameters for cyclization include:
Table 3: Optimization of Bromination and Cyclization Conditions
Synthetic Sequence | Key Bromination/Cyclization Conditions | Yield Improvement | Purity Challenge |
---|---|---|---|
Bromination → Reduction → Cyclization | Br₂/AcOH (0°C); then SnCl₂/HCl; then TFA reflux | 65% overall | Dihydrobenzimidazole byproducts |
Cyclization → Late-stage Bromination | Phillips condensation (HCl/thioglycolic acid); then NBS/DMF (0°C, SEM-protected) | 78% overall (93% regioselectivity) | N-Bromination requires protection |
One-Pot Reductive Cyclization | Fe/NH₄Cl/HCO₂H, reflux, 16 h | 78% (single pot) | Residual iron removal |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0